2-[[11-(hydroxymethyl)-5-(2-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide
Descripción
This tricyclic heteroaromatic compound features a complex scaffold integrating an oxa-aza bicyclic core, substituted with hydroxymethyl, methoxyphenyl, and methyl groups. Its structural complexity arises from the fused pyrido-pyrano-pyrimidine system, which is further functionalized with a sulfanyl-acetamide moiety. Key attributes include:
- Substituent positioning: The 2-methoxyphenyl groups at both the tricyclic core and the acetamide side chain introduce steric and electronic effects critical for target binding.
- Hydrogen-bonding capacity: The hydroxymethyl and methoxy groups enhance solubility and interaction with biological targets, while the acetamide linker provides conformational flexibility .
Propiedades
IUPAC Name |
2-[[11-(hydroxymethyl)-5-(2-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N4O5S/c1-16-25-19(17(14-33)13-29-16)12-20-27(37-25)31-26(18-8-4-6-10-22(18)35-2)32-28(20)38-15-24(34)30-21-9-5-7-11-23(21)36-3/h4-11,13,33H,12,14-15H2,1-3H3,(H,30,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PISALEYWHXZFBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C2=C1OC3=C(C2)C(=NC(=N3)C4=CC=CC=C4OC)SCC(=O)NC5=CC=CC=C5OC)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 2-[[11-(hydroxymethyl)-5-(2-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide (CAS Number: 892381-96-3) is a complex organic molecule with significant potential in medicinal chemistry due to its unique structural features and diverse biological activities. This article aims to provide an in-depth analysis of its biological activity based on existing research findings.
Chemical Structure and Properties
The molecular formula of this compound is C28H26N4O4S, with a molecular weight of approximately 514.6 g/mol. Its structure includes a triazatricyclo framework and various functional groups such as methoxy and sulfanyl moieties, which contribute to its potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C28H26N4O4S |
| Molecular Weight | 514.6 g/mol |
| Structural Features | Triazatricyclo, Methoxy groups |
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within cells. Preliminary studies suggest that it may exert anticancer effects by inducing apoptosis in cancer cells through mechanisms such as:
- Cell Cycle Arrest : The compound can interfere with the cell cycle at specific phases, leading to growth inhibition.
- Caspase Activation : It may activate caspases, which are crucial in the apoptotic pathway.
Anticancer Activity
Research indicates that the compound exhibits notable cytotoxicity against various cancer cell lines. For instance:
- HeLa Cells : The compound demonstrated an IC50 value of approximately 15 µM, indicating significant antiproliferative effects.
- MCF7 Cells : Further studies showed that it induced morphological changes associated with apoptosis, such as nuclear condensation and membrane blebbing.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Induction of apoptosis |
| MCF7 | 1.7 | Cell cycle arrest and caspase activation |
Anti-inflammatory Activity
In addition to its anticancer properties, the compound has shown potential anti-inflammatory effects in preliminary assays. It may inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro.
Case Studies
Several studies have explored the biological activity of similar compounds within the same chemical class:
- Study on Oxime Derivatives : A related study demonstrated that oxime derivatives exhibited high cytotoxicity against multiple cancer cell lines (IC50 values ranging from 0.010 to 0.066 µM) and suggested that structural features significantly influence their activity .
- Mechanistic Insights : In-depth analysis revealed that certain derivatives induced cell cycle arrest at the S phase and activated apoptotic pathways in breast cancer cells.
- Comparative Analysis : A comparative study highlighted that compounds with similar structural motifs often outperform traditional chemotherapeutics like cisplatin in terms of cytotoxicity against various cancer types .
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Core Structural Analogues
The compound’s closest analogue is 2-[[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(2-methylphenyl)acetamide (ZINC9116207) . Key differences include:
| Property | Query Compound | ZINC9116207 |
|---|---|---|
| 5-position substituent | 2-methoxyphenyl | 4-methoxyphenyl |
| Acetamide substituent | N-(2-methoxyphenyl) | N-(2-methylphenyl) |
| Molecular Weight | Not explicitly reported (inferred ~515 g/mol) | 514.6 g/mol |
| XLogP3 | Estimated ~4.0 (due to polar groups) | 4.3 |
| H-Bond Acceptors | 8 | 8 |
| H-Bond Donors | 2 | 2 |
- Substituent Effects: The 2-methoxyphenyl group in the query compound introduces steric hindrance compared to the 4-methoxyphenyl isomer in ZINC9116205.
Pharmacokinetic and Physicochemical Profiles
- Solubility : The query compound’s additional methoxy group may marginally improve aqueous solubility compared to ZINC9116207, though both exhibit moderate lipophilicity (XLogP3 ~4.0–4.3) .
- Metabolic Stability : Methoxy groups are susceptible to demethylation by cytochrome P450 enzymes, suggesting both compounds may require structural optimization for in vivo efficacy .
Bioactivity Trends
While explicit bioactivity data for the query compound are unavailable, analogues like ZINC9116207 are often screened for kinase inhibition. The 2-methoxyphenyl substitution in the query compound could enhance binding to ATP pockets in kinases due to improved π-π stacking and hydrogen bonding .
Research Findings and Implications
Synthetic Accessibility : Both compounds are commercially available (e.g., ZINC9116207) but require specialized crystallization techniques (e.g., SHELX/ORTEP) for structural validation due to their complexity .
Natural Product Analogues : Unlike marine-derived tricyclics (e.g., salternamides), these compounds lack polyketide motifs but share hydrogen-bonding patterns that mimic natural product bioactivity .
Hydrogen-Bonding Networks : Graph set analysis (as per Etter’s rules) predicts that the query compound’s methoxy groups form stronger intermolecular interactions than ZINC9116207, influencing crystal packing and stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
